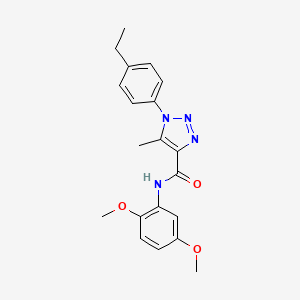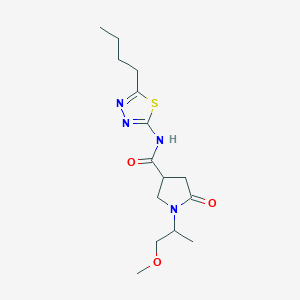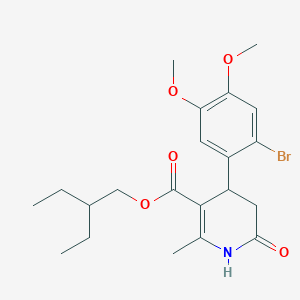![molecular formula C14H19N3O5S B4696120 methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4696120.png)
methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate
Übersicht
Beschreibung
Methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as MSB or TAK-659, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. MSB belongs to the class of small molecule inhibitors that target Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in B-cell receptor (BCR) signaling.
Wirkmechanismus
Methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate exerts its pharmacological effects by selectively inhibiting BTK, a protein that plays a crucial role in BCR signaling. BTK is involved in the activation of downstream signaling pathways that lead to the proliferation and survival of B cells. Inhibition of BTK by methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate leads to the suppression of BCR signaling, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate has been shown to have potent inhibitory effects on BTK activity, leading to the inhibition of B-cell proliferation and survival. In addition, methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate is its selectivity towards BTK, which reduces the risk of off-target effects. In addition, methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate has shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one of the limitations of methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate is its potential toxicity, especially at higher doses. Further studies are needed to determine the optimal dose and dosing regimen for methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate.
Zukünftige Richtungen
There are several future directions for the research and development of methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate. One potential application is its use in combination therapy with other targeted agents in the treatment of B-cell malignancies. In addition, methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate has also shown potential as an anti-inflammatory agent, and further studies are needed to explore its potential in the treatment of autoimmune and inflammatory diseases. Finally, there is a need for the development of more potent and selective BTK inhibitors with improved safety profiles.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. BTK is a crucial component in BCR signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate has also shown promising results in the treatment of autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Eigenschaften
IUPAC Name |
methyl 2-[(4-methylsulfonylpiperazine-1-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-22-13(18)11-5-3-4-6-12(11)15-14(19)16-7-9-17(10-8-16)23(2,20)21/h3-6H,7-10H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDWQCMWDIDFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(difluoromethyl)-5-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4696051.png)

![N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B4696062.png)

![methyl {7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4696072.png)

![2,2'-[1,4-diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]bisdihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B4696094.png)
![5-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4696104.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B4696109.png)


![methyl 3-[({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4696132.png)
